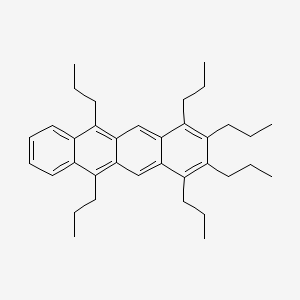
1,2,3,4,6,11-Hexapropylnathpthacene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,6,11-Hexapropylnathpthacene is a polycyclic aromatic hydrocarbon with the molecular formula C36H48 It is a derivative of naphthacene, where six propyl groups are attached to the naphthacene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,11-Hexapropylnathpthacene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction. The general steps are as follows:
Friedel-Crafts Acylation: This step involves the acylation of naphthacene using propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Clemmensen Reduction: The acylated product is then subjected to Clemmensen reduction, which converts the acyl groups to propyl groups using zinc amalgam and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
1,2,3,4,6,11-Hexapropylnathpthacene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting any double bonds to single bonds.
Substitution: Electrophilic substitution reactions can occur, where the propyl groups can be replaced by other functional groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
1,2,3,4,6,11-Hexapropylnathpthacene has several applications in scientific research:
Chemistry: Used as a model compound in studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1,2,3,4,6,11-Hexapropylnathpthacene involves its interaction with molecular targets through hydrophobic interactions and π-π stacking. These interactions can affect the function of biological macromolecules, potentially leading to changes in cellular processes. The pathways involved may include signal transduction and gene expression modulation.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetraphenylnaphthalene: Another polycyclic aromatic hydrocarbon with phenyl groups instead of propyl groups.
5,6,11,12-Tetraphenylnaphthacene:
Uniqueness
1,2,3,4,6,11-Hexapropylnathpthacene is unique due to its specific substitution pattern with propyl groups, which imparts distinct physical and chemical properties compared to its phenyl-substituted counterparts. This uniqueness makes it valuable for specific applications in organic electronics and materials science.
属性
分子式 |
C36H48 |
|---|---|
分子量 |
480.8 g/mol |
IUPAC 名称 |
1,2,3,4,6,11-hexapropyltetracene |
InChI |
InChI=1S/C36H48/c1-7-15-25-26(16-8-2)28(18-10-4)34-24-36-30(20-12-6)32-22-14-13-21-31(32)29(19-11-5)35(36)23-33(34)27(25)17-9-3/h13-14,21-24H,7-12,15-20H2,1-6H3 |
InChI 键 |
PCSPYPYSVWGSOB-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C2C=C3C(=CC2=C(C4=CC=CC=C41)CCC)C(=C(C(=C3CCC)CCC)CCC)CCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
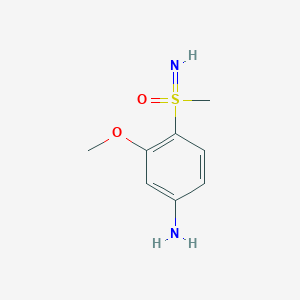

![4-[(3-Nitroquinolin-4-yl)amino]butan-1-ol](/img/structure/B8547037.png)
![1-Chloro-4-[(5,5-dichloro-3,3-dimethylpent-4-en-1-yl)oxy]benzene](/img/structure/B8547049.png)
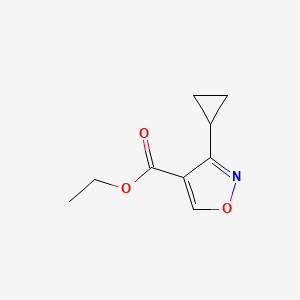
![3-[4-(4-Hydroxybutoxy)phenyl]prop-2-enoic acid](/img/structure/B8547059.png)
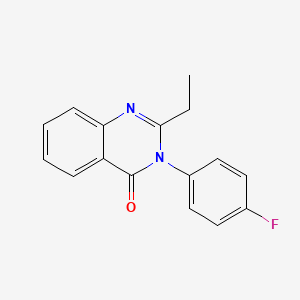
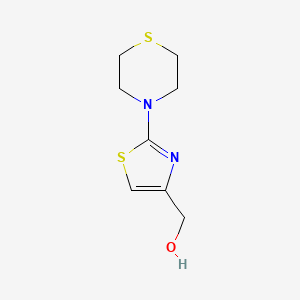
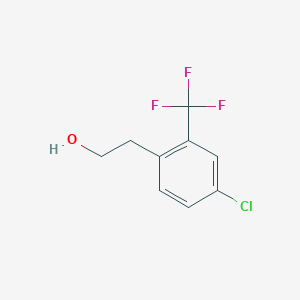
![[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]-acetic acid](/img/structure/B8547083.png)
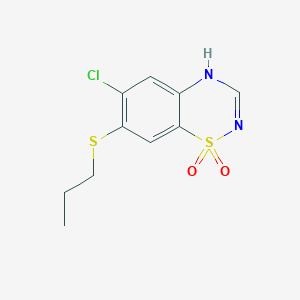
![2-{[4-(Ethenyloxy)butoxy]methyl}oxirane](/img/structure/B8547091.png)
![ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate](/img/structure/B8547095.png)

